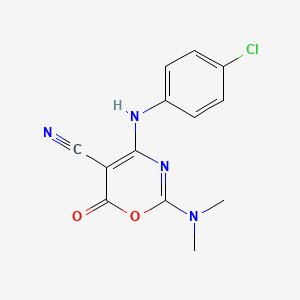
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as 4-chloro-4-nitroprop-2-en-1-one or CNP, is a versatile organic compound that has been used in a variety of scientific research applications. CNP is a colorless, crystalline solid with a melting point of 168°C and a boiling point of 260°C. It is an important intermediate in the synthesis of various drugs, dyes, and other organic compounds. CNP has also been used in the synthesis of various polymers and in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
(E)-3-(4-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is studied for its crystal structure and molecular interactions. A notable study involved the analysis of weak intramolecular interactions involving the enone groups, which help stabilize the molecule's planarity. The molecule was observed to stack into columns in the crystal structure through π–π interactions, indicating its potential in materials science and crystallography (Fun et al., 2008).
Nonlinear Optical Properties
Research on this compound and related chalcone derivatives has highlighted their potential in nonlinear optics (NLO). These compounds exhibit notable optoelectronic and charge transport properties, making them suitable for use in semiconductor devices. Their electron transfer integral values suggest a potential role as n-type materials in organic semiconductors (Shkir et al., 2019).
Spectroscopic and Molecular Structure Analysis
The compound's molecular structure has been analyzed using various spectroscopic methods. Studies using Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction have been instrumental in understanding its structural properties. The hyper-conjugative interaction and charge delocalization within the molecule have also been explored, contributing to its stability and potential applications in molecular electronics (Najiya et al., 2014).
Chemical Reactivity and Electronic Properties
This compound has been studied for its chemical reactivity and electronic properties. Investigations using density functional theory (DFT) provide insights into its molecular electrostatic potential, Mulliken atomic charges, and electronic parameters. These studies are essential for understanding the chemical behavior of the compound and its potential applications in chemical synthesis and material science (Adole et al., 2020).
X-ray Structure and Lattice Energy Analysis
The X-ray structure and lattice energy of this compound derivatives have been the subject of research, contributing valuable information regarding their intermolecular interactions and energetics. This research is crucial for the development of new materials with desired physical and chemical properties (Salian et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTQCJDNKZWUPQ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide](/img/structure/B3035222.png)
![1-[3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3035225.png)
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)

![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)
![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)
![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)
![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035240.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B3035241.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035243.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035244.png)
